5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate is a pharmaceutical compound used primarily as an antiplatelet agent. It is a derivative of thienopyridine and functions as a platelet activation and aggregation inhibitor. This compound is structurally and pharmacologically related to clopidogrel and ticlopidine . This compound is used to prevent thrombotic cardiovascular events in patients with acute coronary syndrome who are managed with percutaneous coronary intervention .
Preparation Methods
The preparation of prasugrel benzenesulfonate involves several synthetic routes and reaction conditions. One method includes the acetylation of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine . This process can be optimized to improve the yield and purity of the final product. Industrial production methods often involve the use of specific stabilizers and solvents to enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylating agents and stabilizers . The major products formed from these reactions are typically derivatives of the original compound, which retain the antiplatelet activity .
Scientific Research Applications
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate has a wide range of scientific research applications. In medicine, it is used to prevent atherothrombotic events in patients with acute coronary syndromes . In chemistry, it serves as a model compound for studying the inhibition of platelet aggregation. In biology, it is used to investigate the molecular mechanisms of platelet activation and aggregation . Industrial applications include the development of stable pharmaceutical formulations for therapeutic use .
Mechanism of Action
The mechanism of action of prasugrel benzenesulfonate involves its conversion to an active metabolite, R-138727, in the liver . This active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex . As a result, the compound inhibits ADP-mediated platelet activation and aggregation, reducing the risk of thrombotic cardiovascular events .
Comparison with Similar Compounds
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate is structurally and pharmacologically related to other thienopyridine derivatives such as clopidogrel and ticlopidine . Unlike clopidogrel, prasugrel benzenesulfonate has a more rapid onset of action and produces more potent platelet inhibition . This makes it a superior therapeutic alternative in certain clinical scenarios. Similar compounds include clopidogrel, ticlopidine, and ticagrelor .
Properties
CAS No. |
952340-40-8 |
---|---|
Molecular Formula |
C26H26FNO6S2 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
benzenesulfonic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |
InChI |
InChI=1S/C20H20FNO3S.C6H6O3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;7-10(8,9)6-4-2-1-3-5-6/h2-5,10,13,19H,6-9,11H2,1H3;1-5H,(H,7,8,9) |
InChI Key |
UFXQKLQPHZRPDV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.